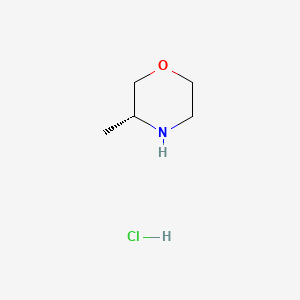

(R)-3-Methylmorpholine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-methylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOCQCWIEBVSLF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723491 | |

| Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953780-78-4 | |

| Record name | (3R)-3-Methylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-Methylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Methylmorpholine hydrochloride chemical structure and properties

An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride for Advanced Research and Development

Abstract

This compound (CAS No: 953780-78-4) is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. As a key chiral building block, it serves as a foundational component in the synthesis of complex, biologically active molecules, including novel therapeutics. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthesis. Furthermore, it details its critical applications in drug discovery, particularly as a scaffold for developing targeted inhibitors, and provides validated protocols for its synthesis and characterization, alongside essential safety and handling information for laboratory use.

Chemical Structure and Stereochemistry

This compound is the hydrochloride salt of the chiral amine (R)-3-Methylmorpholine. The core structure consists of a saturated six-membered morpholine ring, which contains both an ether linkage (-O-) and a secondary amine (-NH-). The defining feature is a methyl group attached to the carbon at position 3. The "(R)" designation specifies the absolute stereochemistry at this chiral center, which is crucial for its application in asymmetric synthesis and for its specific interactions with biological targets. The positive charge on the protonated morpholine nitrogen is balanced by a chloride counter-ion.

The precise three-dimensional arrangement dictated by the (R)-configuration is fundamental to its utility, enabling stereoselective transformations and providing a rigid scaffold that can be predictably oriented within the active site of a protein or enzyme.

Caption: Chemical structure of this compound.

Physicochemical Properties

The hydrochloride salt form confers distinct physical properties compared to its free base, primarily enhancing its stability and water solubility, which are advantageous for both storage and application in aqueous reaction media or for formulation studies. Key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 953780-78-4 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [2][3] |

| Melting Point | 123.0 to 127.0 °C | [3] |

| Solubility | Soluble in water | [2][4] |

| Specific Optical Rotation | +1° to +3° (c=1 in H₂O at 20°C, 589 nm) | [5] |

| Storage Temperature | 0-10°C, under inert gas (Nitrogen or Argon) | [2][3] |

Synthesis and Characterization

This compound is typically synthesized via the deprotection of a suitable N-protected precursor. The following protocol describes a common and reliable method involving the removal of an N-(4-methoxybenzyl) group.

Synthesis Protocol: Debenzylation of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine

This two-stage procedure is a robust method for producing the target compound with good yield and purity.[1][6] The 4-methoxybenzyl (PMB) group is a common amine protecting group that can be effectively removed under the described conditions.

Materials:

-

(5R)-4-(4-methoxybenzyl)-5-methylmorpholine (Starting Material, 1.0 eq)

-

1,2-Dichloroethane (DCE)

-

1-Chloroethyl chloroformate (ACE-Cl, 4.0 eq)

-

Methanol (MeOH)

-

Ethyl acetate

Procedure:

-

Stage 1: Deprotection Reaction:

-

To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (e.g., 17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), add 1-chloroethyl chloroformate (4.0 eq, 46 g, 322 mmol).

-

Rationale: ACE-Cl reacts with the secondary amine to form a carbamate intermediate, cleaving the N-PMB bond. The excess ACE-Cl ensures the reaction goes to completion. DCE is chosen as a non-reactive solvent suitable for the reaction temperature.

-

Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and remove the solvent by evaporation under reduced pressure.

-

-

Stage 2: Solvolysis and Salt Formation:

-

Dissolve the resulting residue in methanol (180 mL).

-

Heat the solution to 80 °C and stir for 1 hour.

-

Rationale: The methanol acts as a nucleophile to decompose the carbamate intermediate, yielding the free secondary amine and byproducts. This process, known as solvolysis, is efficient at elevated temperatures. The hydrochloride salt is formed in situ.

-

Remove the methanol by evaporation under reduced pressure.

-

-

Purification and Isolation:

-

Wash the resulting solid residue with ethyl acetate.

-

Rationale: Ethyl acetate is used to wash away organic, non-polar impurities and unreacted reagents, while the desired hydrochloride salt, being ionic, has low solubility in it.

-

Dry the solid under vacuum to yield this compound as white crystals.[1][6] A typical yield is around 74%.[1][6]

-

Caption: General workflow for the synthesis of (R)-3-Methylmorpholine HCl.

Analytical Characterization

To confirm the identity, purity, and stereochemical integrity of the synthesized compound, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton spectrum will show characteristic shifts for the methyl group, the morpholine ring protons, and the N-H protons.

-

Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-O stretching, confirming the presence of the key functional groups.[5]

-

Argentometric Titration: This quantitative method can be used to determine the purity of the hydrochloride salt by titrating the chloride ion content with a standardized silver nitrate solution.[5]

-

Polarimetry: Measurement of the specific optical rotation confirms the presence of the (R)-enantiomer and provides an indication of its enantiomeric purity.[5]

Applications in Synthesis and Drug Discovery

The value of this compound lies in its utility as a versatile chiral building block and reagent.[4] Its rigid, stereodefined structure makes it an ideal starting point for creating more complex chiral molecules.

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[2][4]

-

GSK-3β Inhibitors: It is used in the discovery of novel pyrimidinone derivatives as orally active GSK-3β inhibitors, which are being investigated for the treatment of Alzheimer's disease.[3]

-

Kinase Inhibitors: The morpholine moiety is a common feature in many kinase inhibitors. For example, it is used in preparing morpholinopyrimidine derivatives as mTOR kinase inhibitors for diseases mediated by the PI3K/mTOR pathway.[7]

-

Other Therapeutics: It serves as a building block in the development of analgesics and anti-inflammatory drugs.[4]

Organic and Chemical Synthesis

Beyond its role as a precursor, it is employed as a reagent and catalyst.[4]

-

Chiral Auxiliary/Base: The chiral amine can be used to direct the stereochemical outcome of a reaction.

-

Reagent for Complex Molecules: It facilitates the formation of complex molecules, particularly in the preparation of amides and other nitrogen-containing compounds.[4] Its high solubility in various solvents enhances its utility in different reaction setups.[4]

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

-

Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[8][11]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][10]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

-

(R)-3-methylmorpholine | CAS#:74572-04-6. Chemsrc. [Link]

-

MSDS of this compound. Capot Chemical. [Link]

- CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

-

3-Methylmorpholine. ChemBK. [Link]

-

Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Cole-Parmer. [Link]

-

3-Methylmorpholine | C5H11NO. PubChem - NIH. [Link]

-

(R)-3-Methylmorpholine | C5H11NO. PubChem - NIH. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 953780-78-4 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 953780-78-4 [chemicalbook.com]

- 7. 3S-3-METHYLMORPHOLINE | 350595-57-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.com [capotchem.com]

- 11. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methylmorpholine Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative of significant interest in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established chemical principles, offering researchers a robust framework for the preparation and validation of this important compound.

Introduction

(R)-3-Methylmorpholine and its salts are valuable chiral building blocks in organic synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a stereocenter at the 3-position, as in (R)-3-Methylmorpholine, allows for the exploration of stereospecific interactions with biological targets, making it a key component in the development of novel therapeutics. This guide will focus on a practical, enantioselective synthetic route starting from the readily available chiral precursor, (R)-alaninol, and will detail the analytical techniques required to confirm the identity and purity of the final hydrochloride salt.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved from the chiral pool starting material (R)-alaninol. The overall strategy involves a three-step process: N-alkylation of (R)-alaninol with a suitable two-carbon electrophile, followed by an intramolecular cyclization to form the morpholine ring, and finally, conversion to the hydrochloride salt. This approach is advantageous as it preserves the stereochemical integrity of the chiral center originating from (R)-alaninol.

Caption: Synthetic workflow from (R)-alaninol.

Experimental Protocols

Part 1: Synthesis of N-(2-hydroxyethyl)-(R)-alaninol

Causality: The initial step involves the regioselective N-alkylation of (R)-alaninol. Ethylene oxide is an effective and atom-economical reagent for this transformation, reacting preferentially with the more nucleophilic amine group over the hydroxyl group under controlled conditions.

Protocol:

-

In a well-ventilated fume hood, a solution of (R)-alaninol (1 equivalent) in a suitable solvent such as methanol is cooled to 0 °C in an ice bath.

-

A solution of ethylene oxide (1.1 equivalents) in the same solvent is added dropwise to the cooled solution of (R)-alaninol with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyethyl)-(R)-alaninol, which can often be used in the next step without further purification.

Part 2: Intramolecular Cyclization to (R)-3-Methylmorpholine

Causality: The formation of the morpholine ring is achieved through an intramolecular Williamson ether synthesis or an acid-catalyzed dehydration and cyclization. The use of a strong acid protonates the primary hydroxyl group, converting it into a good leaving group (water), which is then displaced by the secondary hydroxyl group to form the cyclic ether.

Protocol:

-

The crude N-(2-hydroxyethyl)-(R)-alaninol from the previous step is dissolved in a high-boiling point solvent such as toluene.

-

A catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.1 equivalents), is added to the solution.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give crude (R)-3-methylmorpholine.

Part 3: Formation of this compound

Causality: The final step is the formation of the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base. This is achieved by treating the free base with a solution of hydrogen chloride.

Protocol:

-

The crude (R)-3-methylmorpholine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting white precipitate is collected by vacuum filtration.

-

The solid is washed with a small amount of cold diethyl ether to remove any remaining impurities.

-

The product, this compound, is dried under vacuum to yield a white to off-white crystalline solid.

Characterization

A battery of analytical techniques is employed to confirm the structure, purity, and stereochemical integrity of the synthesized this compound.

An In-depth Technical Guide to (R)-3-Methylmorpholine Hydrochloride: Properties, Synthesis, and Applications

Introduction and Core Characteristics

(R)-3-Methylmorpholine hydrochloride is a chiral heterocyclic compound widely utilized as a pharmaceutical intermediate and a catalyst in organic synthesis.[1] Its structural rigidity and defined stereochemistry make it a valuable component in the construction of complex, biologically active molecules. The presence of the methyl group at the C3 position in the (R)-configuration introduces a specific three-dimensional architecture, which is crucial for achieving stereoselectivity in asymmetric synthesis.

The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it as a white to off-white crystalline powder that is soluble in water.[1] This solubility profile is advantageous for various reaction conditions and purification procedures.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 953780-78-4 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [1][2][3][5] |

| Molecular Weight | 137.61 g/mol | [1][2][3][5] |

| Appearance | White to orange to green powder to crystal | [1][6] |

| Melting Point | 123.0 to 127.0 °C | [6] |

| Storage Temperature | 0-10°C, under inert gas (Nitrogen or Argon) at 2-8°C | [1][6] |

| InChI Key | MSOCQCWIEBVSLF-NUBCRITNSA-N | [1] |

| Canonical SMILES | CC1COCCN1.Cl | [1] |

| Isomeric SMILES | C[C@@H]1COCCN1.Cl | [1] |

Synthesis Methodology: A Validated Protocol

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical and research applications. One common and effective method involves the debenzylation of a protected precursor, (5R)-4-(4-methoxybenzyl)-5-methylmorpholine.[2][4] This two-stage protocol is robust and provides a good yield of the target compound.

Causality Behind Experimental Choices:

-

Choice of Precursor: (5R)-4-(4-methoxybenzyl)-5-methylmorpholine is selected due to the stability of the 4-methoxybenzyl (PMB) protecting group under various conditions and its susceptibility to clean cleavage.

-

Reagent Selection: 1-Chloroethyl chloroformate (ACE-Cl) is a highly effective reagent for the dealkylation of N-aryl and N-benzyl amines. The reaction proceeds through a carbamate intermediate, which is then readily cleaved.

-

Solvent Choice: 1,2-dichloroethane is used as the solvent in the first step due to its ability to dissolve the starting material and its suitable boiling point for the reaction temperature. Methanol is used in the second step to facilitate the solvolysis of the carbamate intermediate.

-

Temperature Control: The reaction is conducted at 80°C to ensure a sufficient reaction rate for both the formation and the cleavage of the intermediate.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol

-

Reaction Setup: To a solution of (5R)-4-(4-methoxybenzyl)-5-methylmorpholine (17.8 g, 80.3 mmol) in 1,2-dichloroethane (180 mL), add 1-chloroethyl chloroformate (46 g, 322 mmol).[2][4]

-

First Stage Reaction: Stir the reaction mixture at 80°C for 6 hours.[2][4]

-

Solvent Removal: After the reaction is complete, remove the solvent by evaporation under reduced pressure.[2][4]

-

Second Stage Reaction: Dissolve the resulting residue in methanol (180 mL) and stir at 80°C for 1 hour.[2][4]

-

Second Solvent Removal: Evaporate the solvent again under reduced pressure.[2][4]

-

Purification: Wash the residue with ethyl acetate and dry the solid to yield (3R)-3-methylmorpholine hydrochloride (8.2 g, 59.6 mmol, 74% yield) as white crystals.[2][4]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its defined stereochemistry is often transferred to the final active pharmaceutical ingredient (API), which is critical for its efficacy and safety profile.

-

Chiral Intermediate: It is a key intermediate in the synthesis of numerous drug candidates.[1] For instance, the free base form, (R)-3-Methylmorpholine, is used in the discovery of inhibitors of Vps34 for the potential treatment of solid tumors.[7]

-

Catalysis: The compound and its derivatives can act as catalysts or bases in asymmetric organic reactions, facilitating the formation of chiral compounds with high enantiomeric purity.[1]

-

Antimicrobial Potential: Some studies have indicated that this compound exhibits antimicrobial activity, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

General Advice: Always consult a physician and have the Safety Data Sheet (SDS) available.[5]

-

Personal Protective Equipment (PPE): Handle with gloves that have been properly inspected before use. Use proper glove removal techniques to avoid skin contact.[5] Safety glasses and appropriate respiratory protection should be used, especially when handling the powder form to avoid dust formation.[5][8]

-

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

-

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[5]

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry and organic synthesis. Its well-defined stereochemistry, coupled with its favorable physical properties, makes it an essential tool for the modern medicinal chemist. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is crucial for its safe and effective utilization in the laboratory.

References

-

This compound 953780-78-4. Shanghai Finechem Biotechnology Co., Ltd. Available at: [Link]

-

MSDS of this compound. Capot Chemical. Available at: [Link]

-

(R)-3-methylmorpholine | CAS#:74572-04-6. Chemsrc. Available at: [Link]

- A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. Google Patents.

-

(R)-3-Methylmorpholine | C5H11NO | CID 641498. PubChem - NIH. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound 953780-78-4--Shanghai Finechem Biotechnology Co., Ltd. [sh-finechem.com]

- 4. This compound | 953780-78-4 [chemicalbook.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound CAS#: 953780-78-4 [m.chemicalbook.com]

- 7. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of (R)-3-Methylmorpholine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Methylmorpholine hydrochloride, a chiral morpholine derivative of significant interest in pharmaceutical research and development. The structural elucidation of this compound is paramount for ensuring its purity, identity, and quality in drug discovery and manufacturing processes. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comprehensive reference.

Introduction

This compound is a chiral heterocyclic compound with a morpholine scaffold, which is a common structural motif in many biologically active molecules. The presence of a stereocenter at the C3 position and its existence as a hydrochloride salt introduce specific spectroscopic features that require careful interpretation. Understanding these features is crucial for unambiguous identification and for distinguishing it from its enantiomer or related impurities. This guide will explore the expected spectroscopic signatures based on fundamental principles and available data for analogous structures.

Molecular Structure and Key Features

This compound possesses a six-membered morpholine ring containing an oxygen atom and a nitrogen atom. The methyl group at the C3 position is in the (R)-configuration. As a hydrochloride salt, the secondary amine in the morpholine ring is protonated, forming a positively charged ammonium ion, with a chloride counter-ion.

Diagram 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. The protonation of the nitrogen atom significantly influences the chemical shifts of the neighboring protons and carbons. The spectra are typically recorded in a deuterated solvent such as D₂O or DMSO-d₆.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit distinct signals for the methyl group, the proton at the chiral center, and the methylene protons of the morpholine ring. The protonated amine protons (N⁺H₂) may appear as a broad signal, and their chemical shift can be concentration and solvent dependent. In D₂O, these protons will exchange with deuterium, leading to the disappearance of their signal, which is a useful diagnostic tool.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| CH₃ | ~1.3 - 1.5 | Doublet (d) | ~6-7 | Coupled to the proton at C3. |

| H-3 | ~3.5 - 3.8 | Multiplet (m) | - | Coupled to the methyl protons and the protons at C2. |

| H-2, H-5, H-6 | ~3.2 - 4.2 | Multiplets (m) | - | Complex overlapping signals due to coupling with each other. The protons on carbons adjacent to the protonated nitrogen and the oxygen will be deshielded. |

| N⁺H₂ | Variable (broad) | Singlet (br s) | - | Exchangeable with D₂O. |

Diagram 2: ¹H NMR Correlation Workflow

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct carbon signals corresponding to the methyl carbon and the four unique carbons of the morpholine ring. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and protonated nitrogen atoms. Carbons bonded to these heteroatoms (C-2, C-3, C-5, and C-6) will be deshielded and appear at higher chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| CH₃ | ~15 - 20 | Aliphatic methyl group. |

| C-3 | ~55 - 60 | Chiral carbon, attached to the methyl group and oxygen. |

| C-5 | ~65 - 70 | Carbon adjacent to oxygen. |

| C-2 | ~45 - 50 | Carbon adjacent to the protonated nitrogen. |

| C-6 | ~40 - 45 | Carbon adjacent to the protonated nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups. In the case of this compound, the key diagnostic absorptions will be associated with the protonated secondary amine (N⁺H₂).[3][4][5]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| N⁺-H Stretch | 2700 - 2400 | Strong, Broad | Stretching of the N⁺-H bonds in the ammonium salt. |

| N⁺H₂ Bend | 1620 - 1560 | Medium | Bending (scissoring) vibration of the N⁺H₂ group.[3][5][6] |

| C-H Stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching. |

| C-O Stretch | 1150 - 1050 | Strong | Stretching of the C-O-C ether linkage. |

The broad and strong absorption in the 2700-2400 cm⁻¹ region is a hallmark of an amine salt.[6] The presence of a band in the 1620-1560 cm⁻¹ range is characteristic of a secondary amine salt.[3][5]

Diagram 3: IR Spectroscopy Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is typically performed on the free base, (R)-3-Methylmorpholine, which is generated in the ion source of the mass spectrometer. The molecular weight of the free base is 101.15 g/mol .[7][8][9]

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 101. A prominent fragmentation pathway for morpholine derivatives is the alpha-cleavage adjacent to the nitrogen atom.

Table 4: Predicted Key Mass Fragments for (R)-3-Methylmorpholine

| m/z | Proposed Fragment | Notes |

| 101 | [C₅H₁₁NO]⁺ | Molecular ion peak of the free base. |

| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the morpholine ring. |

The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of 101 for (R)-3-Methylmorpholine.[2]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and subtract it from the sample scan. Identify and label the major absorption peaks.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Parameters (e.g., ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed masses.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and quality control. The characteristic signals in each spectrum, particularly the features arising from the protonated secondary amine and the chiral center, serve as unique fingerprints for this molecule. By following the outlined protocols and understanding the principles of spectral interpretation, researchers can confidently identify and characterize this important pharmaceutical building block.

References

- The Infrared Spectra of Secondary Amines and Their Salts. Canadian Science Publishing.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.

- The derivatization reaction of morpholine.

- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- This compound, 97% 1 g. Thermo Scientific Chemicals.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom

- The infrared spectra of secondary amines and their salts.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chrom

- This compound synthesis. ChemicalBook.

- IR: amines. University of Calgary.

- (R)-3-Methylmorpholine. BLD Pharm.

- Amine. Wikipedia.

- 24.10 Spectroscopy of Amines.

- Amines. University of Calgary.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- (R)-3-Methylmorpholine. PubChem - NIH.

- Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides.

- 3(R)-HYDROXYMETHYLMORPHOLINE synthesis. ChemicalBook.

- 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).

- 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum. ChemicalBook.

- 3-methylmorpholine(42185-06-8) 13C NMR spectrum. ChemicalBook.

- 3-methylmorpholine(42185-06-8) 1H NMR spectrum. ChemicalBook.

- (R)-3-methylmorpholine. Chemsrc.

- (R)-3-Methylmorpholine. ChemicalBook.

- (R)-3-Methylmorpholine. Sigma-Aldrich.

- (R)-3-Methyl-morpholine. Tyger Scientific.

- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.

- Morpholine hydrochloride. SpectraBase.

Sources

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. (R)-3-Methylmorpholine | C5H11NO | CID 641498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]

- 9. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of (R)-3-Methylmorpholine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of (R)-3-Methylmorpholine hydrochloride, a chiral amine of significant interest in pharmaceutical development and chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and the implications of its physicochemical properties.

Introduction to this compound

This compound is a chiral morpholine derivative utilized as a crucial building block in the synthesis of various biologically active molecules.[1] Its applications are prominent in the development of pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] The compound also serves as a versatile reagent and solvent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.[1] An understanding of its solubility in different solvent systems is paramount for its effective use in these applications, influencing reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties:

While specific data for the hydrochloride salt is limited, the properties of the free base, (R)-3-Methylmorpholine, provide foundational knowledge. The hydrochloride salt is a white to off-white crystalline solid.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [1][3] |

| Molecular Weight | 137.61 g/mol | [1] |

| Melting Point | 123-127 °C | [1][2] |

| Appearance | White to orange to green powder to crystal | [1][2] |

| Optical Rotation | [α]20/D = 1.5 - 3.5° (c=1 in H₂O) | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Theoretical Framework of Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. For an ionizable compound like this compound, solubility is significantly influenced by the pH of the solvent.

As the hydrochloride salt of a tertiary amine, this compound is expected to exhibit high aqueous solubility. This is due to the ionic nature of the salt, which allows for strong interactions with polar water molecules. The protonated amine and the chloride anion are readily hydrated.[4] In general, the hydrochloride salts of amines are more soluble in water than their corresponding free bases.[5]

The solubility of amine salts in water typically follows the order: primary ammonium > secondary ammonium > tertiary ammonium.[6] However, this is a general trend and can be influenced by other structural features of the molecule.

The pH of the aqueous medium plays a critical role. In acidic to neutral solutions, (R)-3-Methylmorpholine will exist predominantly in its protonated, more soluble form. As the pH increases into the basic range, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation if the concentration exceeds its intrinsic solubility. The relationship between pH, pKa, and the solubility of an ionizable compound is a key consideration in formulation and drug delivery.[7]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature, qualitative descriptions consistently indicate its high solubility in water and good solubility in polar organic solvents.[1][8]

Qualitative Solubility Summary:

| Solvent | Solubility | Rationale |

| Water | High | As a hydrochloride salt, it is ionic and readily solvated by polar water molecules.[1][4] |

| Methanol | Soluble | A polar protic solvent that can effectively solvate the ionic compound. |

| Ethanol | Soluble | Similar to methanol, this polar protic solvent is expected to dissolve the salt. |

| Dichloromethane | Sparingly Soluble to Insoluble | A nonpolar aprotic solvent, less likely to effectively solvate the ionic salt. |

| Acetone | Sparingly Soluble | A polar aprotic solvent, may show some solubility but less than protic solvents. |

Note: This table is based on general principles of solubility for amine hydrochlorides and qualitative statements. Experimental verification is necessary for quantitative values.

For context, the parent compound, morpholine, is miscible with water, and its hydrochloride salt is also soluble in water.[9][10]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated (e.g., on a shaker) at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass vial or flask).

-

Solvent Addition: Add a precise volume of the desired solvent to the vessel.

-

Equilibration: Seal the vessel and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution using a syringe filter (e.g., 0.45 µm PTFE or PVDF) or by centrifuging the sample and carefully collecting the supernatant.

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant.

-

HPLC: A validated HPLC method with a suitable standard curve is the preferred method for accurate quantification.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gravimetric Analysis: For highly soluble compounds, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

-

Sufficient Equilibration Time: Allows the dissolution process to reach a steady state, providing the thermodynamic solubility rather than a kinetic measurement.

-

Filtration/Centrifugation: Crucial for removing all solid particles, as their presence would lead to an overestimation of the solubility.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its successful application:

-

Chemical Synthesis: Solvent selection for reactions involving this compound will depend on its solubility. Higher solubility can lead to faster reaction rates and improved yields.

-

Purification: Knowledge of its solubility in different solvents is essential for developing effective crystallization and purification protocols.

-

Pharmaceutical Formulation: For drug development, aqueous solubility is a key determinant of bioavailability. The high aqueous solubility of this compound is advantageous for developing oral and parenteral dosage forms.

-

Analytical Method Development: Solubility data informs the selection of appropriate diluents and mobile phases for analytical techniques like HPLC.

Conclusion

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

-

Wikipedia. (2023, November 29). Amine. Retrieved from [Link]

-

Merck Index. (n.d.). Morpholine. Retrieved from [Link]

-

Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Methylmorpholine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 953780-78-4 [m.chemicalbook.com]

- 3. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. Buy N-Methylmorpholine hydrochloride | 3651-67-0 [smolecule.com]

- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Amine - Wikipedia [en.wikipedia.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 953780-78-4 [chemicalbook.com]

- 9. Morpholine [drugfuture.com]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-3-Methylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Design

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to profound variations in their interactions with the chiral environment of the human body, such as enzymes and receptors. It is this fundamental principle that underscores the critical need for stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the chirality and stereochemistry of (R)-3-Methylmorpholine hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents.

(R)-3-Methylmorpholine, and its hydrochloride salt, are versatile intermediates utilized in the synthesis of a range of biologically active compounds.[1] The presence of a chiral center at the C3 position of the morpholine ring necessitates stringent control over its stereochemical integrity throughout the synthetic and analytical processes. This guide will delve into the synthesis, chiral resolution, and detailed analytical methodologies for the stereochemical characterization of this compound, providing researchers and drug development professionals with the essential knowledge to effectively work with this important chiral intermediate.

The Stereochemistry of 3-Methylmorpholine

The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. The introduction of a methyl group at the C3 position creates a stereogenic center, giving rise to two enantiomers: (R)-3-Methylmorpholine and (S)-3-Methylmorpholine.

Figure 1: Enantiomers of 3-Methylmorpholine.

The biological activity of molecules containing the 3-methylmorpholine scaffold is often highly dependent on the configuration at this chiral center. For instance, the (R)-enantiomer is a key component in the synthesis of certain inhibitors of Vps34, which are being investigated for the treatment of solid tumors.[1] Therefore, the ability to synthesize and analyze the enantiomerically pure form of this compound is crucial for the development of effective and safe therapeutics.

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials using chiral catalysts or auxiliaries. One common approach involves the reduction of a chiral precursor.

Protocol: Asymmetric Reduction of (R)-5-Methylmorpholin-3-one [1]

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Addition of Precursor: Slowly add a solution of (R)-5-methylmorpholin-3-one (1 equivalent) in anhydrous THF to the LAH solution dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Workup: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

-

Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.

-

Salt Formation: Dissolve the resulting oil in a suitable solvent such as diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate this compound.

Chiral Resolution of Racemic 3-Methylmorpholine

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[2] This technique typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle of Diastereomeric Salt Resolution

Figure 2: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol: Chiral Resolution using a Tartaric Acid Derivative

-

Salt Formation: Dissolve racemic 3-methylmorpholine in a suitable solvent, such as ethyl acetate. Add a solution of O,O'-dibenzoyl-(R,R)-tartaric acid monohydrate (typically 0.5 to 1.0 molar equivalent) in the same solvent.

-

Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt. The crystallization time can be varied to optimize the yield and enantiomeric purity.

-

Isolation of Diastereomer: Filter the precipitate, wash with a small amount of cold solvent, and dry.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Stir until the salt is fully dissolved.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Isolation of Enantiomer: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched 3-methylmorpholine.

-

Salt Formation: Convert the free amine to the hydrochloride salt as previously described.

Analytical Characterization and Stereochemical Confirmation

Ensuring the enantiomeric purity of this compound is a critical quality control step. A combination of analytical techniques is employed for this purpose.

Chiral Chromatography (HPLC and GC)

Chiral chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers.[4] This can be performed using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP).

Chiral HPLC

The separation of chiral amines by HPLC is a well-established technique.[5][6] Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective for a wide range of compounds.

Illustrative Chiral HPLC Method Development Strategy

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, etc.) under both normal-phase and polar organic modes.[3]

-

Mobile Phase Optimization:

-

Normal Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is often necessary to improve peak shape and reduce tailing for basic analytes like 3-methylmorpholine.

-

Polar Organic Mode: This mode utilizes polar organic solvents like acetonitrile or methanol. Again, a basic additive is usually required.

-

-

Parameter Optimization: Once a suitable column and mobile phase system are identified, further optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

Chiral Gas Chromatography (GC)

For volatile amines like 3-methylmorpholine, chiral GC offers high resolution and sensitivity.[7][8] Cyclodextrin-based CSPs are commonly used for the enantioselective analysis of a wide range of volatile compounds.

Illustrative Chiral GC Method Development

-

Derivatization (Optional but often beneficial): To improve volatility and chromatographic performance, the amine can be derivatized, for example, by acylation with trifluoroacetic anhydride (TFAA) or another suitable reagent.

-

Column Selection: Choose a chiral capillary column with a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative).

-

Temperature Program Optimization: Develop a temperature program for the GC oven that provides good separation of the enantiomers in a reasonable analysis time.

-

Detector: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation and can also be used to determine enantiomeric purity and assign absolute configuration, typically through the use of chiral derivatizing agents or chiral solvating agents (chiral shift reagents).[9]

Using Chiral Derivatizing Agents

Reaction of a racemic mixture of 3-methylmorpholine with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) produces a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra, allowing for the quantification of each enantiomer.

Using Chiral Solvating Agents (Chiral Shift Reagents)

Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction can induce small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of the enantiomeric ratio.

While specific ¹H and ¹³C NMR spectral data for the individual enantiomers of 3-methylmorpholine are not extensively detailed in readily available literature, the spectra of the racemic mixture can be used as a reference.[10][11] The key to using NMR for chiral analysis lies in creating a diastereomeric environment that makes the enantiomers spectroscopically non-equivalent.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral substance. For this compound, a specific optical rotation value can be used as an indicator of enantiomeric purity, although it is not as precise as chromatographic methods for determining enantiomeric excess (ee).

| Property | Value | Reference |

| Specific Optical Rotation ([α]D) | +1° to +3° (c=1 in H₂O at 20°C) | Thermo Scientific Chemicals |

Applications in Drug Development

(R)-3-Methylmorpholine is a valuable building block in the synthesis of complex, biologically active molecules. Its rigid, chair-like conformation and the stereospecific orientation of the methyl group can be crucial for the desired pharmacological activity of the final compound. Its use as an intermediate in the synthesis of kinase inhibitors, such as those targeting Vps34 for cancer therapy, highlights its importance in modern medicinal chemistry.[1] The morpholine moiety, in general, is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.

Conclusion

The stereochemical integrity of this compound is a critical parameter for its successful application in pharmaceutical synthesis. This guide has provided a detailed overview of the stereochemistry of this important chiral building block, outlining methods for its enantioselective synthesis and resolution. Furthermore, a comprehensive discussion of the analytical techniques required for the confirmation of its stereochemical purity has been presented. A thorough understanding and application of these principles and methodologies are essential for researchers and scientists working to develop the next generation of stereochemically pure and effective therapeutic agents.

References

-

LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Abida, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(5), 491-509. [Link]

-

Chemsrc. (n.d.). (R)-3-methylmorpholine. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Google Patents. (n.d.). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

ACS Publications. (2016). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 81(17), 7584-7593. [Link]

-

ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals. Journal of Chromatography A, 280, 135-141. [Link]

-

LCGC International. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Open Access LMU. (2022). Chiral stationary phases and applications in gas chromatography. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-3-Methyl Morpholine. Retrieved from [Link]

-

PMC. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 15-20. [Link]

-

PubChem. (n.d.). (R)-3-Methylmorpholine. Retrieved from [Link]

Sources

- 1. (R)-3-Methylmorpholine | 74572-04-6 [chemicalbook.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3S-3-METHYLMORPHOLINE(350595-57-2) 1H NMR spectrum [chemicalbook.com]

- 11. 3-methylmorpholine(42185-06-8) 1H NMR spectrum [chemicalbook.com]

Discovery and history of chiral morpholine derivatives

An In-Depth Technical Guide to the Discovery and History of Chiral Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3][4] The introduction of stereocenters into this six-membered ring has opened vast new dimensions in drug design, allowing for precise three-dimensional interactions with biological targets. This guide provides a comprehensive exploration of the discovery and historical evolution of chiral morpholine derivatives. We trace the progression from early, non-stereocontrolled syntheses to the sophisticated catalytic asymmetric methodologies that define the state-of-the-art. By examining the causality behind key experimental advancements and their applications in drug development, this document serves as a technical resource for researchers aiming to leverage the power of chiral morpholines in their own discovery programs.

The Ascendancy of the Morpholine Scaffold: From Industrial Chemical to Privileged Structure

The story of morpholine, a heterocycle featuring both amine and ether functional groups, begins not in the chiral world, but in the realm of industrial chemistry.[5] Early large-scale production methods involved the dehydration of diethanolamine with sulfuric acid or the reaction of diethylene glycol with ammonia under high pressure and temperature.[5][6] These processes yielded the simple, achiral parent molecule, O(CH₂CH₂)₂NH, valued for its properties as a solvent, corrosion inhibitor, and pH adjuster in industrial applications.[5]

The transition of the morpholine ring from a bulk chemical to a high-value component in drug discovery was driven by the unique set of properties it confers upon a molecule.[1][2] Its pKa of approximately 8.7 provides optimal basicity for physiological conditions, while the oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility.[7] This combination improves the overall pharmacokinetic profile, including bioavailability and metabolic stability, making it an attractive replacement for other cyclic amines like piperidine or piperazine.[3][7] This realization led to its classification as a "privileged structure"—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][2][4]

The next logical and critical step in its evolution was the introduction of chirality. As the principles of asymmetric synthesis matured, chemists recognized that controlling the stereochemistry of substituents on the morpholine ring would be essential for optimizing target engagement and minimizing off-target effects, a fundamental tenet of modern drug design.[8]

Foundational Strategies: The Dawn of Asymmetric Synthesis

The initial forays into synthesizing optically active morpholines relied heavily on established principles of asymmetric synthesis, primarily leveraging pre-existing sources of chirality.

Chiral Pool Synthesis

The most direct path to enantiomerically pure compounds is to begin with one. The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products. For morpholine synthesis, chiral amino acids and their corresponding amino alcohols are the most common starting points.[9] This strategy offers robust control over the absolute stereochemistry of at least one center in the final product.

Systematic Chemical Diversity (SCD) approaches have successfully utilized enantiomerically pure amino acids and amino alcohols to generate a wide array of regiochemically and stereochemically diverse morpholines.[9] For instance, an intramolecular Michael reaction (either oxa- or aza-) is a key ring-forming step, where the stereocenter from the starting amino alcohol dictates the final configuration.[9]

Chiral Auxiliaries

When a suitable chiral starting material is unavailable, a chiral auxiliary can be employed. This involves temporarily attaching a chiral molecule to an achiral substrate to direct a stereoselective transformation. A notable example is the use of the pseudoephedrine auxiliary in the synthesis of chiral 1,2-amino alcohols, which are direct precursors to morpholin-2-ones.[10] The auxiliary guides a Brønsted acid-catalyzed reaction between an arylglyoxal and the amine, yielding a morpholinone product with high diastereoselectivity.[10] The auxiliary can then be cleaved and recycled, leaving the enantiomerically enriched product.

Substrate-Controlled Diastereoselective Reactions

In this approach, a pre-existing stereocenter on a substrate directs the formation of a new stereocenter. A classic example is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[11][12] Treatment with bromine initiates a bromocyclization, where the stereochemistry of the starting amino alcohol controls the facial selectivity of the ring closure, leading to highly substituted chiral morpholines.[11]

The Catalyst Revolution: Modern Enantioselective Methodologies

While foundational methods were effective, they often required stoichiometric amounts of chiral material. The development of catalytic asymmetric methods represented a paradigm shift, enabling the generation of vast quantities of chiral material from achiral precursors using only a small amount of a chiral catalyst.

Transition Metal Catalysis

Asymmetric Hydrogenation: This is one of the most powerful and atom-economical methods for creating chiral centers.[13] In the context of morpholines, it is typically applied in an "after cyclization" strategy.[14] An unsaturated dehydromorpholine is synthesized first, and then a chiral transition metal complex, often rhodium- or ruthenium-based, catalyzes the enantioselective addition of hydrogen across the double bond. A key breakthrough was the use of bisphosphine-rhodium catalysts with a large bite angle, which proved highly effective for the hydrogenation of 2-substituted dehydromorpholines, achieving excellent enantioselectivities (up to 99% ee) and quantitative yields.[13][14][15]

Palladium-Catalyzed Cyclizations: Palladium catalysts are exceptionally versatile for forming C-N and C-O bonds. Wacker-type aerobic oxidative cyclization of alkenes containing tethered amino alcohol functionalities provides a direct route to the morpholine core.[16] Similarly, Pd-catalyzed carboamination reactions between a substituted ethanolamine and an aryl or alkenyl bromide have been developed to produce cis-3,5-disubstituted morpholines.[17]

Organocatalysis

Organocatalysis, which uses small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful complement to metal catalysis. For morpholine synthesis, cinchona alkaloid derivatives have been successfully employed as catalysts for asymmetric halocyclization reactions.[18] This method allows for the construction of morpholines containing a quaternary stereocenter from simple alkenol substrates with excellent yields and enantioselectivities under mild conditions.[18]

Tandem and One-Pot Reactions

To improve efficiency and reduce waste, chemists increasingly design tandem or one-pot reactions where multiple transformations occur in a single reaction vessel. A highly effective strategy for synthesizing 3-substituted morpholines involves a tandem hydroamination/asymmetric transfer hydrogenation sequence.[16][19] First, a titanium catalyst promotes the intramolecular hydroamination of an aminoalkyne to form a cyclic imine. Without isolation, a chiral Noyori-Ikariya ruthenium catalyst is added, which reduces the imine to the chiral morpholine with high enantioselectivity (>95% ee).[19]

Application in Drug Discovery: The Chiral Morpholine in Action

The development of these sophisticated synthetic routes has enabled the widespread incorporation of chiral morpholines into drug candidates across numerous therapeutic areas.[17][20] The morpholine moiety is often critical to the drug's function, either by participating directly in binding interactions or by correctly orienting other pharmacophoric elements.[4][21]

| Drug Name | Therapeutic Area | Role of the Chiral Morpholine |

| Linezolid | Antibacterial | The morpholine ring is a key part of the scaffold, contributing to the drug's unique mechanism of inhibiting bacterial protein synthesis.[5] |

| Gefitinib | Anticancer | The morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase.[5] |

| Aprepitant | Antiemetic | The chiral morpholine core acts as a rigid scaffold to position the aromatic substituents for optimal binding to the NK1 receptor.[22] |

| Reboxetine | Antidepressant | The (S,S)-enantiomer containing a 2-substituted morpholine is a selective norepinephrine reuptake inhibitor.[22][23] |

Table 1: Selected Examples of FDA-Approved Drugs Containing Chiral Morpholine Moieties.[5][7][24]

The causality behind the morpholine's success is multifaceted. In CNS drug discovery, for example, the scaffold provides a well-balanced lipophilic-hydrophilic profile, which is crucial for permeability across the blood-brain barrier.[21] Its flexible chair-like conformation allows it to adapt to the shape of various binding sites, while the nitrogen and oxygen atoms provide key hydrogen bonding capabilities.[21]

Experimental Protocol: Catalytic Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative example based on the highly efficient methods developed for enantioselective morpholine synthesis.[13][15]

Objective: To synthesize enantiomerically enriched (S)-2-phenylmorpholine from 2-phenyl-5,6-dihydromorpholine.

Reaction Scheme: 2-phenyl-5,6-dihydromorpholine + H₂ --(SKP-Rh complex)--> (S)-2-phenylmorpholine

Materials:

-

2-phenyl-5,6-dihydromorpholine (1.0 mmol, 161.2 mg)

-

[Rh(COD)(SKP)]BF₄ (SKP-Rh complex, 0.01 mmol, 1 mol%)

-

Dichloromethane (DCM), anhydrous (5.0 mL)

-

Hydrogen gas (H₂) balloon or high-pressure autoclave

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for air-sensitive reactions

Procedure:

-

Catalyst and Substrate Preparation: In a glovebox under an inert atmosphere, add the Rh-catalyst (0.01 mmol) to a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Solvent and Substrate Addition: Add anhydrous DCM (5.0 mL) to the flask. Add the 2-phenyl-5,6-dihydromorpholine substrate (1.0 mmol) to the solution.

-

Reaction Setup: Seal the flask. If using a balloon, purge the flask with H₂ gas three times. If using an autoclave, place the sealed vial inside, purge the autoclave with H₂, and pressurize to the desired pressure (e.g., 50 atm).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature (or as optimized) for the specified time (e.g., 12-24 hours). The progress can be monitored by TLC or GC-MS by taking aliquots under an inert atmosphere.

-

Workup: Once the reaction is complete, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-2-phenylmorpholine.

-

Analysis: Determine the yield of the isolated product. The enantiomeric excess (% ee) must be determined by chiral HPLC analysis, comparing the product to a racemic standard.

Self-Validation and Causality:

-

Catalyst Choice: The SKP-Rh complex is chosen for its large bite angle, which creates a well-defined and rigid chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to high enantioselectivity.[14][15]

-

Inert Atmosphere: The Rh(I) catalyst is sensitive to oxidation, which would deactivate it. All steps must be performed under an inert atmosphere (N₂ or Ar) to ensure catalytic activity.

-

Anhydrous Solvent: Water can interfere with the catalyst and the reaction, potentially lowering both yield and enantioselectivity.

-

Chiral HPLC: This is the gold standard for determining the enantiomeric purity of the product. Without this validation step, the success of the asymmetric induction cannot be quantified.

Conclusion and Future Outlook

The journey of chiral morpholine derivatives from conceptual curiosities to essential components of modern pharmaceuticals showcases the power of synthetic innovation. The progression from stoichiometric chiral pool methods to highly efficient and selective catalytic processes has made these valuable scaffolds readily accessible.[25] This accessibility has, in turn, fueled their adoption in drug discovery, leading to numerous successful therapeutic agents.[1][26]

The future of the field will likely focus on several key areas. The development of even more sustainable and economical catalytic systems, perhaps using earth-abundant metals, is a major goal.[17] The synthesis of morpholines with unprecedented substitution patterns and complexity will continue to be explored, driven by the need for novel chemical matter in screening libraries.[9] As our understanding of biological systems deepens, the chiral morpholine scaffold will undoubtedly continue to be a trusted and versatile tool for scientists and researchers dedicated to developing the next generation of medicines.

References

- 1. researchgate.net [researchgate.net]